Prodelphinidin B1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

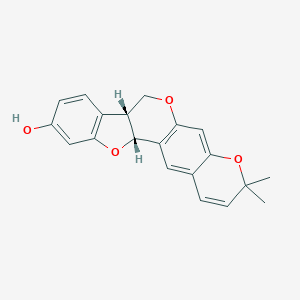

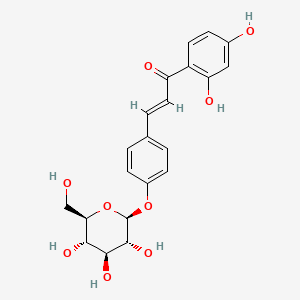

Prodelphinidin B1 is a type of polymeric tannin composed of gallocatechin . It is a bioactive compound that can be found in various plants and has been shown to exhibit several biological activities .

Synthesis Analysis

Prodelphinidin B1 can be synthesized from gallocatechin . A study has reported the synthesis of Prodelphinidin B1 and its antitumor activities against PC-3 prostate cancer cell lines .Molecular Structure Analysis

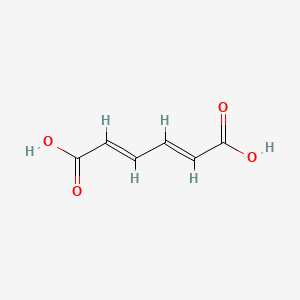

The molecular formula of Prodelphinidin B1 is C30H26O14 . It has an average mass of 610.519 Da and a monoisotopic mass of 610.132263 Da .Chemical Reactions Analysis

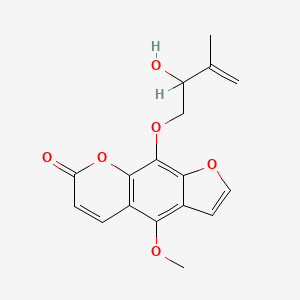

Prodelphinidin B1 yields delphinidin during depolymerisation under oxidative conditions . Delphinidin is a purple-colored plant pigment that occurs in a variety of berries, eggplant, roselle, and wine .Physical And Chemical Properties Analysis

Prodelphinidin B1 is a water-soluble compound . It is characterized by its purple-colored pigment .Wirkmechanismus

Eigenschaften

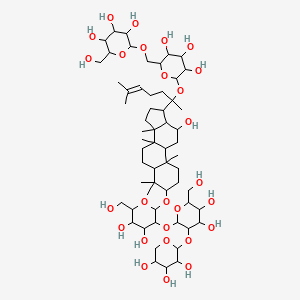

| { "Design of the Synthesis Pathway": "The synthesis of Prodelphinidin B1 can be achieved through a multi-step process involving the condensation of flavan-3-ols.", "Starting Materials": [ "(-)-Epicatechin", "(-)-Epigallocatechin", "(-)-Catechin", "(-)-Gallocatechin", "(-)-Epicatechin gallate", "(-)-Epigallocatechin gallate", "(-)-Gallocatechin gallate", "(-)-Catechin gallate" ], "Reaction": [ "1. Condensation of (-)-Epicatechin with (-)-Epigallocatechin in the presence of acid catalyst to form a dimer.", "2. Reduction of the dimer with sodium borohydride to form a diol.", "3. Condensation of the diol with (-)-Catechin in the presence of acid catalyst to form a trimer.", "4. Reduction of the trimer with sodium borohydride to form a triol.", "5. Condensation of the triol with (-)-Gallocatechin in the presence of acid catalyst to form a tetramer.", "6. Reduction of the tetramer with sodium borohydride to form a tetraol.", "7. Condensation of the tetraol with (-)-Epicatechin gallate in the presence of acid catalyst to form a pentamer.", "8. Reduction of the pentamer with sodium borohydride to form a pentaol.", "9. Condensation of the pentaol with (-)-Epigallocatechin gallate in the presence of acid catalyst to form Prodelphinidin B1." ] } | |

CAS-Nummer |

78362-04-6 |

Molekularformel |

C30H26O14 |

Molekulargewicht |

610.52 |

Herkunft des Produkts |

United States |

Q & A

Q1: What makes Prodelphinidin B1 a promising compound for addressing hyperuricemia?

A1: Prodelphinidin B1 demonstrates potent inhibitory activity against xanthine oxidase (XO), an enzyme crucial in uric acid production. Elevated uric acid levels are a hallmark of hyperuricemia, often leading to gout. [] In vitro studies using the hypoxanthine-XO system revealed that Prodelphinidin B1 exhibits an IC50 value of 6.61 µM, comparable to the known XO inhibitor allopurinol. This potent inhibition suggests its potential as a therapeutic agent for hyperuricemia management. []

Q2: Are there other natural sources of Prodelphinidin B1 besides Limonium brasiliense?

A2: Yes, Prodelphinidin B1 has been identified and isolated from roasted hazelnut skins (Corylus avellana L.). [] This discovery highlights the presence of this compound in various plant sources and its potential availability from different natural origins.

Q3: Beyond its XO inhibitory activity, does Prodelphinidin B1 exhibit other potentially beneficial effects?

A3: Research indicates that Prodelphinidin B1, along with its structural analogs Prodelphinidin B2 and B4, displays antitumor activity. Notably, these compounds have shown efficacy against human PC-3 prostate cancer cell lines. [] This finding suggests broader therapeutic potential for Prodelphinidin B1 beyond hyperuricemia management.

Q4: What is the chemical structure of Prodelphinidin B1?

A4: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Prodelphinidin B1, they do mention its synthesis. The synthesis involves a Lewis acid-mediated condensation reaction between specific flavan-3-ol units: gallocatechin and/or epigallocatechin. [] Researchers interested in the detailed structural characterization of Prodelphinidin B1 can refer to publications focusing on its synthesis and characterization.

Q5: Has the structure-activity relationship of Prodelphinidin B1 been investigated?

A5: While the provided abstracts don't specifically delve into the SAR of Prodelphinidin B1, research on related compounds like Prodelphinidin B2 and B4 suggests that structural modifications can influence their antitumor activities. [] Further investigation is needed to elucidate how specific structural features of Prodelphinidin B1 contribute to its XO inhibitory and antitumor properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)

![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)